4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, which is fused with a chlorophenoxyacetyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that plays a crucial role in various physiological processes .
Mode of Action
4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one acts as a potent and selective inhibitor of TRPM4 . It also rescues the functional expression of mutant A432T TRPM4 in cells .
Biochemical Pathways
Given its role as a trpm4 inhibitor, it may influence calcium signaling pathways and related downstream effects .
Result of Action
The molecular and cellular effects of 4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one’s action are primarily related to its inhibition of TRPM4. This can lead to changes in calcium signaling within cells, which may have various downstream effects depending on the specific cellular context .
Action Environment
Like many compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-chlorophenoxyacetic acid with quinoxaline derivatives. One common method involves the use of 4-chlorophenoxyacetyl chloride as a key intermediate . The reaction conditions often include the use of organic solvents such as methylene dichloride and catalysts like aluminum chloride to facilitate the acylation reaction . The reaction is usually carried out at low temperatures (0°C) to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: This compound shares a similar chlorophenoxyacetyl group and has been studied for its biological activities.
2,4,5-Trichlorophenoxyacetic acid: Another chlorophenoxy derivative, known for its use as a herbicide.
Uniqueness
4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its quinoxaline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(2-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-5-1-4-8-14(11)22-10-16(21)19-9-15(20)18-12-6-2-3-7-13(12)19/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWZTRGZPZOPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.